molecular formula C19H21Br2ClFN3 B10814867 IMAC2 Hydrochloride

IMAC2 Hydrochloride

Cat. No.: B10814867
M. Wt: 505.6 g/mol
InChI Key: KYXZAXCKUURKQY-UHFFFAOYSA-N
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Description

IMAC2 Hydrochloride is a potent inhibitor of the mitochondrial apoptosis-induced channel (MAC). It demonstrates an IC50 of 28 nM and an LD50 of 15000 nM. This compound exhibits an anti-apoptotic effect by blocking the release of cytochrome c, which is crucial in the process of apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMAC2 Hydrochloride involves several steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under stringent conditions to ensure consistency and quality. The process involves the use of high-purity starting materials and solvents, along with advanced purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

IMAC2 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

IMAC2 Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in inhibiting apoptosis and its potential therapeutic applications in diseases involving excessive cell death.

    Medicine: Investigated for its potential use in treating conditions such as cancer, where inhibition of apoptosis can be beneficial.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

IMAC2 Hydrochloride exerts its effects by inhibiting the mitochondrial apoptosis-induced channel (MAC). This inhibition prevents the release of cytochrome c from the mitochondria, thereby blocking the apoptotic pathway. The molecular targets involved include the proteins and enzymes associated with the MAC, and the pathways involved are those related to mitochondrial function and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and specific inhibition of the mitochondrial apoptosis-induced channel. Its ability to block the release of cytochrome c makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H21Br2ClFN3

Molecular Weight

505.6 g/mol

IUPAC Name

3,6-dibromo-9-(2-fluoro-3-piperazin-1-ylpropyl)carbazole;hydrochloride

InChI

InChI=1S/C19H20Br2FN3.ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)25(18)12-15(22)11-24-7-5-23-6-8-24;/h1-4,9-10,15,23H,5-8,11-12H2;1H

InChI Key

KYXZAXCKUURKQY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F.Cl

Origin of Product

United States

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